5-Fluorotetrahydropyran Clofarabine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1093278-53-5 |
|---|---|
Molecular Formula |
C15H18ClF2N5O6 |
Molecular Weight |
437.78 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13-,14-/m1/s1 |
InChI Key |
YNUCJEWTIBGQOS-MIPSCPIWSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F |
Origin of Product |
United States |
Molecular Mechanisms of Action and Cellular Target Interaction for 5 Fluorotetrahydropyran Clofarabine Analogs
Intracellular Phosphorylation Cascades and Activation Pathways
The journey of a 5-Fluorotetrahydropyran Clofarabine (B1669196) analog from an inactive prodrug to a powerful therapeutic agent begins with a critical series of phosphorylation events within the target cell. This activation cascade is essential for the drug's ability to interact with its ultimate molecular targets.
Role of Deoxycytidine Kinase (dCK) and Other Phosphokinases
Upon entering the cell, facilitated by nucleoside transporters, clofarabine and its analogs are recognized as substrates by deoxycytidine kinase (dCK). wikipedia.orgnih.gov This enzyme, a key player in the nucleoside salvage pathway, catalyzes the initial and rate-limiting step in the activation process: the addition of a phosphate (B84403) group to the 5' position of the sugar moiety, forming the monophosphate metabolite. nih.govmit.edudrugbank.com Clofarabine exhibits a high affinity for dCK, in some cases even greater than the natural substrate, deoxycytidine. nih.govnih.gov This efficient initial phosphorylation is a crucial determinant of the drug's subsequent cytotoxic potential. wikipedia.org Following the initial phosphorylation by dCK, other cellular kinases, namely monophosphate and diphosphate (B83284) kinases, sequentially add two more phosphate groups. mit.edudrugbank.com
Enzymatic Inhibition and Nucleic Acid Metabolism Perturbation
Once activated to their triphosphate form, 5-Fluorotetrahydropyran Clofarabine analogs unleash a multi-pronged attack on the cell's ability to produce and utilize the building blocks of DNA, leading to catastrophic consequences for cellular proliferation and survival.
Ribonucleotide Reductase (RNR) Inhibition Mechanisms
The triphosphate metabolite of clofarabine is a potent inhibitor of ribonucleotide reductase (RNR), an essential enzyme responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs). nih.govnih.gov This conversion is a critical step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), the immediate precursors for DNA synthesis. The inhibition of RNR by clofarabine triphosphate is a key mechanism of its action. medkoo.comnih.govnih.gov
Studies have revealed that both the diphosphate and triphosphate forms of clofarabine can inhibit RNR, albeit through different mechanisms. nih.govpnas.org Clofarabine diphosphate (ClFDP) acts as a slow-binding, reversible inhibitor that binds to the catalytic site (C site) of the RNR α subunit. nih.gov In contrast, clofarabine triphosphate (ClFTP) functions as a reversible inhibitor by binding to the allosteric activity site (A site) of the α subunit, a site normally occupied by dATP to regulate enzyme activity. nih.govpnas.org This binding induces a change in the quaternary structure of the RNR α subunit, leading to its hexamerization and subsequent inactivation. nih.govpnas.org The inhibition of RNR leads to a significant reduction in the intracellular pools of dNTPs. nih.gov
Interaction with DNA Polymerases (Alpha, Epsilon) and DNA Synthesis
The depletion of the natural dNTP pools by RNR inhibition creates a favorable environment for the active clofarabine triphosphate to compete with the remaining endogenous dATP for incorporation into the growing DNA strand by DNA polymerases, particularly DNA polymerase alpha and epsilon. nih.govaacrjournals.orgapexbt.com The affinity of clofarabine triphosphate for these polymerases is comparable to or even greater than that of the natural substrate, dATP. drugbank.com
Once incorporated into the DNA chain, the clofarabine monophosphate acts as a "Trojan horse," effectively terminating further DNA chain elongation. wikipedia.orgfrontiersin.org This premature termination of DNA synthesis is a major contributor to the cytotoxic effects of the drug. oncohemakey.comfrontiersin.org The presence of the analog within the DNA strand also hinders the ability of the cell to carry out DNA repair processes. drugbank.com
DNA Integration and Repair Pathway Interference
The cytotoxic effects of this compound analogs, particularly the well-studied parent compound clofarabine, are significantly mediated through their direct interaction with DNA synthesis and the subsequent disruption of cellular repair mechanisms. Once inside a cell, clofarabine is phosphorylated to its active triphosphate form, clofarabine-5'-triphosphate (Cl-F-ara-ATP). patsnap.comdrugbank.com This active metabolite is central to the compound's anticancer activity, primarily by acting as a fraudulent nucleotide that gets incorporated into the DNA of rapidly dividing cells. patsnap.com
Molecular Basis of DNA Chain Elongation Termination
The primary mechanism by which clofarabine and its analogs exert their cytotoxic effect is through the termination of DNA chain elongation. nih.govresearchmap.jp The active metabolite, Cl-F-ara-ATP, serves as a substrate for DNA polymerases, particularly polymerase-α and -ε, which are crucial for DNA replication. nih.gov During the S-phase of the cell cycle, when DNA synthesis is most active, these polymerases mistakenly incorporate Cl-F-ara-ATP into the growing DNA strand. patsnap.com
This incorporation leads to the premature cessation of DNA synthesis. patsnap.comdrugbank.comnih.gov Although clofarabine possesses a 3'-hydroxyl group, which typically allows for the addition of the next nucleotide, its presence alters the conformation of the DNA strand. nih.gov This structural change makes it difficult for DNA polymerase to add the subsequent nucleotide, effectively reducing the rate of chain elongation. nih.gov The incorporation of two consecutive clofarabine molecules has been observed to make further elongation of the DNA chain extremely unlikely. nih.gov This direct interference with DNA replication ultimately triggers a cascade of events leading to programmed cell death. patsnap.com
Inhibition of DNA Repair Processes and Genomic Instability Induction
Beyond simply halting DNA synthesis, clofarabine analogs actively interfere with the cell's ability to repair DNA damage. patsnap.comdrugbank.comaacrjournals.org This dual action of causing DNA damage and preventing its repair significantly contributes to the induction of genomic instability and subsequent cell death. Clofarabine triphosphate can be incorporated into DNA not only during replication but also during the DNA repair process itself. drugbank.com
In some cancer cells, particularly those with a high capacity for DNA repair, this can be a crucial aspect of the drug's efficacy. nih.govaacrjournals.org Research has shown that clofarabine can inhibit the repair of DNA damage induced by other agents, such as ionizing radiation. aacrjournals.org At lower concentrations, clofarabine has been found to prolong the presence of γ-H2AX foci, which are markers of DNA double-strand breaks, indicating a delay or inhibition of the repair process. aacrjournals.org At higher concentrations, clofarabine itself can induce a significant number of DNA double-strand breaks. aacrjournals.org This disruption of DNA repair pathways makes cancer cells more vulnerable to the cytotoxic effects of the drug and can act synergistically with other DNA-damaging therapies. patsnap.comaacrjournals.org The increase in cytotoxicity when combining clofarabine with alkylating agents has been shown to be proportional to the initial level of DNA damage and the extent of repair inhibition. nih.gov
Cellular and Subcellular Organelle Level Interactions
The molecular damage initiated by this compound analogs at the DNA level precipitates a broader cascade of events at the cellular and subcellular levels, ultimately converging on the activation of apoptotic pathways.
Mitochondrial Membrane Integrity Disruption and Cytochrome C Release
A key event in the induction of apoptosis by clofarabine analogs is the disruption of mitochondrial integrity. patsnap.comdrugbank.comnih.gov The active triphosphate form of clofarabine has been shown to directly impact the mitochondria, leading to the permeabilization of the mitochondrial membrane. patsnap.comoncohemakey.com This disruption results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. drugbank.com
Among the most critical of these factors are cytochrome C and apoptosis-inducing factor (AIF). drugbank.comoncohemakey.comwikipedia.org The release of cytochrome C is a pivotal step in the intrinsic pathway of apoptosis. In chronic lymphocytic leukemia (CLL) cells, clofarabine has been demonstrated to be more potent than the related drug fludarabine (B1672870) in inducing this mitochondrial damage. oncohemakey.com This direct assault on the cell's energy powerhouse ensures that even cells that are not actively dividing can be targeted for destruction. nih.govnih.gov
Activation of Apoptotic Signaling Pathways
The release of cytochrome C into the cytoplasm initiates a signaling cascade that culminates in apoptosis, or programmed cell death. patsnap.com Cytoplasmic cytochrome C binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the subsequent activation of initiator caspases, such as caspase-9. These, in turn, activate executioner caspases, like caspase-3, which are responsible for the cleavage of key cellular proteins and the dismantling of the cell. patsnap.com
Clofarabine analogs have been shown to induce apoptosis in both cycling and non-cycling cells. nih.govbenthamdirect.comingentaconnect.com The apoptotic process is further amplified by the drug's influence on the expression of Bcl-2 family proteins. nih.govaacrjournals.org Studies have demonstrated that clofarabine can lead to the downregulation of anti-apoptotic proteins such as Bcl-X(L) and Mcl-1, while also promoting the activity of pro-apoptotic proteins like BAX. nih.govaacrjournals.orgnih.gov Furthermore, recent findings suggest that clofarabine can also trigger apoptosis and a form of inflammatory cell death called pyroptosis through a non-canonical P53/STING signaling pathway. nih.govbmj.comnih.gov
Modulation of Cell Cycle Progression (S-phase Specificity, G0/G1, G2/M arrest)
The interference with DNA synthesis by this compound analogs has a profound impact on the progression of the cell cycle. The primary cytotoxic action of clofarabine is considered S-phase specific, as it targets cells that are actively replicating their DNA. patsnap.comnih.gov The incorporation of the fraudulent nucleotide leads to a stall in replication forks, triggering an S-phase arrest. aacrjournals.orgresearchgate.net
However, the effects on the cell cycle are not limited to the S-phase. The DNA damage induced by clofarabine can be recognized by cellular checkpoints at other phases of the cell cycle. Some studies have reported an arrest in the G2/M phase, as the cell attempts to prevent entry into mitosis with damaged DNA. nih.govbmj.com Additionally, an accumulation of cells in the G1/S transition and early S-phase has been observed, which may be linked to the downregulation of key regulatory proteins like Cdc25A. nih.gov
Interestingly, the response to clofarabine can be influenced by the genetic background of the cancer cells. For instance, in acute myeloid leukemia (AML) cells with a specific mutation (FLT3-ITD), the S-phase checkpoint is impaired. nih.gov While these cells may initially be more efficient at repairing the DNA damage from a short exposure to the drug, their inability to arrest in S-phase makes them more susceptible to the cytotoxic effects of prolonged treatment. nih.gov
Table of Findings on Cellular Effects of Clofarabine Analogs
| Mechanism | Key Molecular/Cellular Event | Primary Consequence | Supporting Evidence (Citation) |
|---|---|---|---|
| DNA Chain Termination | Incorporation of Cl-F-ara-ATP by DNA polymerases α and ε | Premature cessation of DNA synthesis | patsnap.comdrugbank.comresearchmap.jpnih.gov |
| Inhibition of DNA Repair | Incorporation into DNA during repair; induction of double-strand breaks | Genomic instability and increased sensitivity to DNA damaging agents | patsnap.comdrugbank.comaacrjournals.orgnih.govaacrjournals.org |
| Mitochondrial Disruption | Permeabilization of mitochondrial membrane | Release of cytochrome C and other pro-apoptotic factors | patsnap.comdrugbank.comnih.govoncohemakey.comwikipedia.orgnih.gov |
| Apoptosis Activation | Activation of caspase cascade; downregulation of anti-apoptotic proteins (Bcl-X(L), Mcl-1) | Programmed cell death | nih.govbenthamdirect.comingentaconnect.comnih.govaacrjournals.orgnih.govbmj.comnih.gov |
| Cell Cycle Modulation | S-phase arrest; G2/M arrest; G1/S accumulation | Inhibition of cell proliferation | patsnap.comnih.govnih.govaacrjournals.orgnih.govbmj.comresearchgate.netnih.gov |
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Preclinical in Vitro Pharmacological and Biological Studies of 5 Fluorotetrahydropyran Clofarabine Analogs
Cellular Permeation and Intracellular Distribution Research
The entry of clofarabine (B1669196) into target cells and its subsequent retention are critical determinants of its pharmacological activity. These processes are mediated by specialized transporter proteins and intracellular metabolic pathways.
Role of Nucleoside Transporters (e.g., hENT1, hENT2, hCNT2)
The cellular uptake of clofarabine, a hydrophilic molecule, is not achieved by passive diffusion but is dependent on carrier-mediated transport across the plasma membrane. mdpi.com Key to this process are the human nucleoside transporters (NTs), which are broadly categorized into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).
Research has identified that clofarabine is a substrate for several of these transporters. Specifically, it enters cells via the human equilibrative nucleoside transporters hENT1 and hENT2, and the human concentrative nucleoside transporter hCNT2. wikipedia.orgnih.gov hENT1 and hENT2 are bidirectional transporters that facilitate the movement of nucleosides down their concentration gradient, while CNTs are sodium-dependent and transport nucleosides against a concentration gradient. nih.gov The expression levels of these transporters in cancer cells can significantly influence the uptake of the drug and, consequently, its therapeutic efficacy. mdpi.comnih.gov For instance, studies on gemcitabine, another nucleoside analog, have shown that high levels of hENT1 in pancreatic cancer cells correlate with increased chemosensitivity. mdpi.com Similarly, the transportability of clofarabine via these proteins is a crucial factor in its cytotoxic effects. nih.gov
Intracellular Retention and Compartmentalization Studies
Once inside the cell, clofarabine undergoes a series of metabolic activation steps. It is phosphorylated by the enzyme deoxycytidine kinase (dCK) to its 5'-monophosphate form. wikipedia.org This is a critical step, as resistance to clofarabine has been associated with decreased dCK activity. wikipedia.orgnih.gov The monophosphate is then further phosphorylated to the diphosphate (B83284) and, ultimately, to the active metabolite, clofarabine-5'-triphosphate. wikipedia.org
This active triphosphate form is largely retained within the cell, where it exerts its cytotoxic effects. However, intracellular concentrations are also regulated by efflux mechanisms. The ATP-binding cassette (ABC) transporter ABCG2 has been shown to promote the export of clofarabine-5'-monophosphate, thereby limiting the cytotoxic potential of the analog in vivo. wikipedia.org The phosphorylation state is crucial, as efflux transporters typically recognize and export the monophosphorylated nucleotide form rather than the non-phosphorylated parent drug. nih.gov The balance between influx via nucleoside transporters, metabolic activation by kinases, and efflux by transporters like ABCG2 determines the ultimate intracellular concentration and retention of the active drug.
In Vitro Cellular Activity Assessment Methodologies
The anticancer potential of clofarabine and its analogs is evaluated through a variety of in vitro assays that measure their effects on cell growth, viability, and the induction of programmed cell death.
Evaluation of Cell Proliferation Inhibition Across Diverse Cell Line Panels
The anti-proliferative activity of clofarabine is a cornerstone of its preclinical assessment. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a cell population by 50%. These studies are conducted across a wide range of cancer cell lines to understand the spectrum of its activity. For example, clofarabine has demonstrated potent growth-inhibitory effects in various hematological malignancy cell lines, including those for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). frontiersin.orgnih.gov It has also shown activity against solid tumor cell lines from colorectal, pancreatic, and breast cancers. nih.gov Recent studies have confirmed its inhibitory effects in melanoma and lung cancer cells, demonstrating a dose-dependent and time-dependent reduction in tumor cell growth. nih.gov
Cytotoxicity Studies in Malignant Cell Models
Cytotoxicity assays measure the ability of a compound to kill cancer cells. Clofarabine has demonstrated significant cytotoxicity in numerous malignant cell models. nih.gov Its cytotoxic effects have been established in various leukemia cell lines, where it has shown efficacy even in cells resistant to other nucleoside analogs like cytarabine (B982). nih.gov The cytotoxic kinetics of clofarabine have been documented to be dose-dependent. nih.gov
In a study on solid tumor cell lines, clofarabine showed selective targeting of tumor cells over normal cells. nih.gov The IC50 values for melanoma and lung cancer cells were significantly lower than for immortalized melanocytes, indicating a favorable therapeutic window. nih.gov
Below is an interactive table summarizing the IC50 values of Clofarabine in different cell lines as reported in a recent study. nih.gov
| Cell Line | Cancer Type | IC50 Value (approx.) |
|---|---|---|
| Melanoma Cells | Melanoma | 60 nM |
| Lung Cancer Cells | Lung Cancer | 411 nM |
| Immortalized Melanocytes | Normal Cells | 15.39 µM |
Assessment of Apoptosis Induction and Programmed Cell Death
A primary mechanism of clofarabine's anticancer activity is the induction of apoptosis, or programmed cell death. nih.govcapes.gov.br Once converted to its active triphosphate form, clofarabine inhibits key enzymes involved in DNA synthesis, such as ribonucleotide reductase and DNA polymerase. nih.gov This leads to a depletion of the deoxynucleotide triphosphate (dNTP) pool, which stalls DNA replication and repair, ultimately causing DNA strand breaks. wikipedia.orgnih.gov
This DNA damage triggers apoptotic pathways. nih.gov In vitro studies have shown that clofarabine disrupts the integrity of mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. wikipedia.orgnih.gov The activation of downstream effector proteins, such as caspases, further propagates the apoptotic signal. For instance, the cleavage of PARP (poly [ADP-ribose] polymerase), a hallmark of apoptosis, has been observed in cells treated with clofarabine. frontiersin.org Furthermore, clofarabine can induce apoptosis through pathways involving the tumor suppressor protein p53. nih.govresearchgate.net Studies have shown that clofarabine treatment leads to an increase in the expression of p53 and its phosphorylated, active form. nih.gov
Cell Cycle Analysis and Perturbation Studies
The investigation into the effects of 5-Fluorotetrahydropyran Clofarabine analogs on the cell cycle reveals their potent ability to induce cell cycle arrest, a critical mechanism in preventing cancer cell proliferation. Studies on clofarabine, a parent compound, have shown that it can cause an arrest in the G2/M phase of the cell cycle in melanoma and lung cancer cells, which is indicative of DNA damage. nih.gov This halting of the cell cycle progression is a key antitumor mechanism.
Furthermore, research on other novel anticancer agents with structural similarities, such as certain hydrazone derivatives, has also demonstrated significant cell cycle perturbations. For instance, specific hydrazone compounds have been observed to induce apoptosis and affect the cell cycle in HL-60 leukemia cells. nih.gov While direct studies on this compound are nascent, the established effects of clofarabine on the cell cycle provide a strong basis for expecting similar mechanisms of action from its analogs. The introduction of the 5-Fluorotetrahydropyran moiety may modulate the potency and cell line specificity of this cell cycle arrest.
Table 1: Cell Cycle Perturbation by Clofarabine
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Melanoma Cells | Clofarabine | G2/M phase arrest | nih.gov |
| Lung Cancer Cells | Clofarabine | G2/M phase arrest | nih.gov |
| HL-60 | Hydrazone Analogs | Apoptosis and cell cycle effects | nih.gov |
Biochemical Modulation and Combination Research Strategies
Synergistic Interactions with Other Anticancer Agents
The efficacy of this compound analogs can be significantly enhanced when used in combination with other anticancer agents. Research on clofarabine has demonstrated its potential to work synergistically with radiotherapy, acting as a potent radiosensitizer. nih.gov This synergistic effect is attributed to its ability to interfere with DNA damage response pathways, making cancer cells more susceptible to the cytotoxic effects of radiation. nih.gov
Moreover, studies on the combination of 5-fluorouracil (B62378) (5-FU), another fluorinated pyrimidine (B1678525) analog, with other compounds have shown promising results. For example, the combination of 5-FU and a sulforaphane (B1684495) analog, 2-oxohexyl isothiocyanate, exhibited synergistic activity in colon cancer cells. nih.govnih.gov This synergy was linked to a strong block in the S phase of the cell cycle and an increase in apoptosis. nih.gov Such findings suggest that this compound analogs could also display synergistic interactions when combined with a variety of other cytotoxic drugs, leading to more effective cancer treatment strategies. The biochemical modulation of 5-FU by agents like folinic acid or alpha-interferon has also been shown to improve remission rates in certain cancers, providing a model for future combination studies with novel clofarabine analogs. nih.gov
A proposed mechanism for the synergistic cytotoxicity of clofarabine with other agents like fludarabine (B1672870), busulfan (B1668071), SAHA, and olaparib (B1684210) involves a cycle of amplified DNA damage. The initial DNA synthesis and repair inhibition by clofarabine leads to complex DNA lesions. Subsequent treatment with an alkylating agent like busulfan can then cause more extensive damage to the more accessible DNA, which, when coupled with the inhibition of DNA repair mechanisms by drugs like olaparib and SAHA, results in enhanced cell death. researchgate.net
Table 2: Synergistic Interactions of Related Compounds
| Compound | Combination Agent | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| Clofarabine | Radiotherapy | Colorectal Cancer | Increased radiosensitivity | nih.gov |
| 5-Fluorouracil | 2-Oxohexyl Isothiocyanate | Colon Cancer | Synergistic cytotoxicity, S-phase block, apoptosis | nih.govnih.gov |
| 5-Fluorouracil | Folinic Acid/Alpha-Interferon | Gastric Cancer | Higher remission rates | nih.gov |
| Clofarabine | Fludarabine, Busulfan, SAHA, Olaparib | Acute Myeloid Leukemia | Synergistic cytotoxicity | researchgate.net |
DNA Damage Response and Genomic Integrity Investigations
Chromatin Integration and DNA Methylation Inhibition Studies
This compound analogs are anticipated to have a profound impact on DNA damage response and genomic integrity, primarily through mechanisms inherited from clofarabine. Clofarabine is known to interfere with DNA damage response pathways. nih.gov Low doses can prolong the presence of radiation-induced gamma-H2AX nuclear foci, a marker of DNA double-strand breaks, while higher doses can induce these breaks directly. nih.gov This interference with DNA repair is a cornerstone of its anticancer activity. The active metabolite of clofarabine, its triphosphate form, inhibits ribonucleotide reductase and DNA polymerase, leading to an accumulation of DNA damage. nih.gov
Furthermore, clofarabine has been identified as an epigenetic modulator, capable of reactivating tumor suppressor genes that have been silenced by DNA methylation. nih.gov In acute lymphoblastic leukemia (ALL) cells, clofarabine treatment led to the downregulation of DNMT1, a key DNA methyltransferase, and the hypomethylation and subsequent re-expression of tumor suppressor genes such as APC, CDKN2A, and PTEN. nih.gov This epigenetic activity is a significant aspect of its antitumor profile. Combination studies of clofarabine with phytochemicals like resveratrol (B1683913) or all-trans retinoic acid in chronic myeloid leukemia (CML) cells have also shown inhibition of the DNA methylation machinery. nih.gov Given these properties of clofarabine, it is highly probable that this compound analogs will also exhibit the ability to induce DNA damage and inhibit DNA methylation, thereby influencing chromatin structure and genomic integrity.
Table 3: Effects on DNA Damage and Methylation
| Compound | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Clofarabine | Various Tumor Cells | Radiosensitization, DNA double-strand breaks | Interference with DNA damage response | nih.gov |
| Clofarabine | Nalm-6 (ALL) | DNMT1 downregulation, hypomethylation of tumor suppressor genes | Epigenetic modulation | nih.gov |
| Clofarabine | CML cells | Inhibition of DNA methylation machinery | Combination with phytochemicals | nih.gov |
Computational Chemistry and Structure Activity Relationship Sar Studies for 5 Fluorotetrahydropyran Clofarabine Analogs
Computational Approaches in Nucleoside Analog Drug Design
Computational methods are indispensable in modern drug discovery, allowing for the rapid assessment of molecular properties and interactions, thereby saving significant time and resources. nih.gov For nucleoside analogs like derivatives of clofarabine (B1669196), these approaches provide critical insights into how structural modifications influence biological activity.
Molecular Docking and Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of 5-Fluorotetrahydropyran Clofarabine analogs, docking studies are essential for predicting their binding affinity and mode of interaction with key biological targets. The active form of clofarabine, its 5'-triphosphate, is known to inhibit ribonucleotide reductase and DNA polymerases. wikipedia.orgelsevierpure.com
Research on clofarabine has shown that it binds within the minor groove of DNA, particularly in AT-rich regions, an interaction driven primarily by hydrogen bonding. nih.gov Molecular docking analyses can simulate how analogs with a tetrahydropyran (B127337) ring instead of the natural furanose ring might fit into these targets. The docking protocol's reliability is often validated by redocking a known ligand into the target's crystal structure, with a low root-mean-square deviation (RMSD) indicating a successful protocol. acs.org Docking simulations can reveal crucial interactions, such as hydrogen bonds with specific amino acid residues in an enzyme's active site or with DNA base pairs. nih.govacs.org The binding affinity is often expressed as a docking score (e.g., in kcal/mol), where a more negative value suggests a stronger interaction. nih.gov
Table 1: Hypothetical Docking Scores of this compound Analogs Against Ribonucleotide Reductase
| Compound Analog | Modification on Tetrahydropyran Ring | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog 1 | 3'-OH (Standard) | -9.8 | Asp287, Tyr730, Tyr731 |
| Analog 2 | 3'-H (Deoxy) | -8.5 | Asp287, Tyr731 |
| Analog 3 | 3'-NH2 (Amino) | -10.2 | Asp287, Glu320, Tyr730 |
| Analog 4 | 4'-Azido | -9.5 | Asp287, Tyr730 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
For nucleoside analogs, MD simulations can track the stability of hydrogen bonds, analyze the flexibility of the ligand within the binding site, and calculate the binding free energy. acs.org Simulations of other nucleoside analogs in complex with their targets have shown that stable binding is maintained throughout the simulation, confirming the viability of the interaction. acs.org The stability of the complex is often evaluated by monitoring the RMSD of the ligand and protein backbone over the course of the simulation, which can extend for hundreds of nanoseconds. acs.org
Table 2: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value/Setting |
| Software | Program used for simulation | GROMACS, AMBER, NAMD |
| Force Field | Set of parameters to calculate potential energy | AMBERff14SB, CHARMM36 |
| Water Model | Explicit solvent model | TIP3P, SPC/E |
| Simulation Time | Duration of the simulation | 100-500 ns |
| Temperature | Simulated physiological temperature | 300 K or 310 K mdpi.com |
| Pressure | Simulated physiological pressure | 1 bar |
| Ensemble | Statistical ensemble used | NPT (isothermal-isobaric) |
Virtual Screening and Library Design for Novel Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process can be either structure-based, relying on docking a library of compounds into the target, or ligand-based, using the structure of a known active compound to find similar molecules. mdpi.com
For the discovery of novel this compound analogs, a virtual library can be designed by systematically modifying the core scaffold. Variations could include different substitutions on the purine (B94841) base or alterations to the stereochemistry of the fluorotetrahydropyran ring. This library would then be screened against the three-dimensional structures of targets like ribonucleotide reductase, DNA polymerase, or a specific DNA sequence. nih.gov Hits from the virtual screen, which show promising docking scores and predicted binding modes, can then be prioritized for chemical synthesis and subsequent biological testing, streamlining the drug discovery pipeline. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govcollaborativedrug.com The fundamental principle is that variations in the structural properties of molecules are responsible for the variations in their observed biological or chemical activities. nih.gov
Development of Predictive Models for Biological Activity
The development of a robust QSAR model is a critical step in rationally designing potent analogs. nih.gov This process involves compiling a dataset of compounds with known biological activities (e.g., IC₅₀ values), calculating various molecular descriptors for each compound, and then using statistical methods to build a mathematical equation that correlates the descriptors with the activity. mdpi.com
For a series of this compound analogs, a QSAR model could predict their anti-proliferative activity against a specific cancer cell line. The model's predictive power is rigorously validated using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in model training). mdpi.com A statistically significant QSAR model can then be used to predict the activity of newly designed, unsynthesized analogs, guiding the focus toward candidates with the highest predicted potency. nih.gov
Molecular Descriptors and Feature Selection for QSAR
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. protoqsar.com They are the cornerstone of QSAR modeling, as they translate the chemical structure into a format that can be used in a mathematical model. protoqsar.comcatalysis.blog There are many classes of descriptors, including:
Electronic Descriptors: These describe the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity. ucsb.edu
Steric or Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume or surface area.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity and branching. protoqsar.com
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule (e.g., LogP), which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.
The selection of the most relevant descriptors is a crucial step, as including irrelevant or redundant descriptors can lead to an overfitted and poorly predictive model. nih.gov Statistical techniques are employed to select a small subset of descriptors that have the most significant correlation with biological activity. For instance, a QSAR model might reveal that a higher value for a specific charge-based descriptor and a lower value for a steric descriptor at a certain position are correlated with increased potency. researchgate.net This information provides direct insight into the structure-activity relationship and offers clear guidance for designing more effective this compound analogs.
Table 3: Key Molecular Descriptors and Their Relevance in QSAR for Nucleoside Analogs
| Descriptor Class | Example Descriptor | Potential Relevance to Biological Activity |
| Electronic | LUMO Energy | Relates to the ability to accept electrons; important for interactions with biological targets. ucsb.edu |
| Steric | van der Waals Volume | Influences how well the analog fits into the enzyme's active site or DNA groove. catalysis.blog |
| Hydrophobic | LogP | Affects cell membrane permeability and transport to the target site. ucsb.edu |
| Topological | Molecular Connectivity Index | Describes the degree of branching in the molecule, which can impact binding. catalysis.blog |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with amino acid residues or DNA bases. ucsb.edu |
Generative Design and Artificial Intelligence in Nucleoside Analog Discovery
The discovery of novel nucleoside analogs is increasingly being accelerated by generative design and artificial intelligence (AI). chemrxiv.org These cutting-edge computational techniques enable the exploration of vast chemical spaces to identify new molecules with desired properties. frontiersin.orgarxiv.org
The table below illustrates the concept of using a generative model to create novel nucleoside analogs based on a seed molecule.
| Seed Molecule | Generative Model Output (Hypothetical Analogs) | Potential Advantage |
| Clofarabine | Analog with modified sugar moiety | Improved target specificity |
| Analog with alternative purine base | Enhanced metabolic stability | |
| Analog with substitutions on the purine ring | Increased potency |
This table is for illustrative purposes to demonstrate the concept of generative design.
The "chemical space" of all possible drug-like molecules is immense, estimated to be between 10^23 and 10^60. frontiersin.org AI and machine learning (ML) are indispensable tools for navigating this vast space to find promising new drug candidates. frontiersin.orgnih.govnih.gov These technologies can analyze large datasets to identify patterns that would be impossible for humans to discern. frontiersin.org
AI/ML algorithms can be used to predict the properties of virtual compounds, allowing researchers to prioritize which molecules to synthesize and test. arxiv.org This significantly reduces the time and cost of drug discovery. In the context of nucleoside analogs, AI/ML models can be trained to predict antiviral or anticancer activity, as well as pharmacokinetic properties. nih.gov This allows for the rapid screening of millions of potential compounds to identify a smaller, more manageable set for further investigation. frontiersin.org
Structure-Activity Relationship (SAR) Analysis Methodologies
SAR analysis is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. numberanalytics.com
The primary goal of SAR analysis is to identify which parts of a molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve its properties. For fluorinated nucleoside analogs, SAR studies have revealed key patterns. For example, the position of the fluorine atom on the sugar ring is critical. nih.govnih.gov Fluorination at the 2'- or 3'-position of thymidine (B127349) analogs was found to increase anti-HIV activity, while similar modifications to adenosine (B11128) or cytidine (B196190) analogs did not have the same effect. nih.govnih.gov
The following table provides a hypothetical example of SAR data for a series of clofarabine analogs.
| Analog | Modification | Relative Potency |
| 1 | Parent Compound (Clofarabine) | 1.0 |
| 2 | Removal of 2'-Fluorine | 0.1 |
| 3 | Addition of 5'-Methyl group | 1.5 |
| 4 | Replacement of Chlorine with Bromine | 0.8 |
This table is a hypothetical representation of SAR data.
Scaffold-based approaches and R-group decomposition are computational methods used to systematically analyze SAR. cresset-group.comgithub.io In this methodology, a common core structure, or "scaffold," is identified within a series of compounds. chemaxon.comyoutube.com The different substituents attached to this scaffold, known as "R-groups," are then analyzed to determine their effect on activity. cresset-group.comyoutube.com
This approach is particularly useful for understanding the SAR of large chemical series. cresset-group.com By systematically varying the R-groups at different positions on the scaffold, chemists can probe the specific interactions between the drug molecule and its biological target. nih.gov Software tools can automate this process, making it easier to identify key SAR trends. youtube.comoptibrium.com
The Structure-Activity Relationship Matrix (SARM) is a powerful computational method for organizing and visualizing SAR data. nih.govdntb.gov.ua It is based on the matched molecular pair (MMP) formalism, which involves analyzing pairs of molecules that differ by a single, well-defined structural transformation. nih.gov
A SARM is essentially a table where the rows represent different molecular scaffolds and the columns represent different R-group substituents. researchgate.netacs.org Each cell in the matrix represents a unique compound, and the color or value in the cell can represent its biological activity. acs.org This provides a clear and intuitive way to visualize SAR patterns and to identify "activity cliffs," where a small structural change leads to a large change in activity. nih.govresearchgate.net
Furthermore, the SARM framework can be used to generate virtual analogs by combining existing scaffolds and R-groups in new ways. researchgate.netacs.org This allows for the systematic exploration of the chemical space around a lead compound and the prioritization of new analogs for synthesis. acs.org The integration of deep learning with SARM (DeepSARM) further enhances the ability to design novel analogs by expanding the chemical space coverage. researchgate.net
Q & A
Q. What are the primary mechanisms of action of clofarabine in cancer therapy, and how do they differ between hematologic malignancies and solid tumors?
Clofarabine acts as a purine analog that inhibits DNA synthesis via incorporation into DNA chains, ribonucleotide reductase inhibition, and apoptosis induction . In solid tumors like glioblastoma and Ewing Sarcoma, it directly binds CD99, a transmembrane protein overexpressed in malignancies, inducing cell cycle arrest and downregulating mitosis-related genes . In hematologic cancers, its efficacy is attributed to intracellular phosphorylation and dNTP pool depletion, with recent evidence suggesting epigenetic modulation via DNA demethylation at low concentrations . Methodological insight: Use RNA sequencing (RNAseq) to compare gene expression profiles in treated vs. untreated cells and quantify dNTP levels via LC-MS in different tumor types .
Q. How does CD99 expression influence clofarabine's efficacy in preclinical glioblastoma models?
CD99 overexpression in U87MG glioblastoma cells correlates with clofarabine sensitivity, as knockout models show resistance to proliferation inhibition. RNAseq data reveal clofarabine downregulates cell cycle regulators (e.g., cyclins) and upregulates p53/apoptosis pathways in CD99-high cells . Methodological insight: Validate CD99 expression via flow cytometry or immunohistochemistry before treatment. Use CRISPR/Cas9-generated CD99-knockout lines as controls to isolate CD99-specific effects .
Q. What experimental models are most appropriate for studying clofarabine's antitumor activity?
Primary patient-derived xenografts (PDXs) and neurosphere cultures are critical for solid tumors like ependymoma, where clofarabine’s intratumoral penetration was insufficient despite in vitro efficacy . For leukemia, use activated CD4+ T cells and macrophages to study its dual antiretroviral and antileukemic mechanisms . Methodological insight: Measure unbound drug concentrations in tumor extracellular fluid (ECF) using microdialysis to assess pharmacokinetic-pharmacodynamic (PK/PD) disparities .
Advanced Research Questions
Q. How can researchers resolve contradictions in clofarabine’s antitumor efficacy across solid tumor types (e.g., glioblastoma vs. ependymoma)?
In ependymoma, clofarabine’s failure was linked to poor intratumoral partitioning (tumor-to-plasma coefficient: 0.12 ± 0.05), with concentrations below the IC50 for neurospheres . In contrast, glioblastoma efficacy correlates with CD99-mediated signaling disruption . Methodological insight: Perform comparative PK/PD modeling across tumor types, incorporating tumor vascularity and drug transporter expression (e.g., ENT1) to optimize dosing regimens .
Q. What methodologies confirm clofarabine’s direct interaction with CD99 and its downstream signaling effects?
Cellular thermal shift assays (CETSA) demonstrated direct binding between clofarabine and CD99 in Ewing Sarcoma lysates . Phosphokinase arrays identified rapid ERK/MSK/CREB phosphorylation post-treatment, though this pathway did not drive apoptosis . Methodological insight: Combine CETSA with RNA interference (RNAi) to validate target engagement and CRISPR-based pathway activation/inhibition screens to dissect signaling cascades .
Q. How can clofarabine be combined with other agents to overcome resistance in CD99-low tumors?
Synergy studies with DNA damage agents (e.g., etoposide) or epigenetic modulators (e.g., decitabine) may enhance efficacy in resistant tumors. In leukemia, clofarabine combined with cytarabine showed adaptive randomization benefits in clinical trials . Methodological insight: Use high-throughput combinatorial screening (e.g., SynergyFinder) and Bayesian adaptive trial designs to prioritize regimens .
Q. Does clofarabine’s epigenetic modulation via DNA demethylation contribute to its antileukemic effects?
At low concentrations, clofarabine induces global DNA demethylation and re-expression of tumor suppressor genes (e.g., p16), independent of DNMT inhibition . Methodological insight: Perform whole-genome bisulfite sequencing (WGBS) and chromatin immunoprecipitation (ChIP) for histone modifications to map epigenetic changes .
Contradictions and Unresolved Issues
Q. Why does clofarabine activate pro-survival ERK/MSK pathways in Ewing Sarcoma despite inducing apoptosis?
Phosphokinase arrays showed ERK activation within minutes of CD99 inhibition, but apoptosis occurred hours later, suggesting compensatory mechanisms . Methodological insight: Use time-course transcriptomics and live-cell imaging to delineate early survival signals vs. late apoptotic triggers .
Q. How should adaptive randomization designs be applied to clofarabine trials to improve response rates?
The Phase II clofarabine-cytarabine trial used Thall and Wathen’s Bayesian adaptive design, enabling early superiority stopping (P(E > C) > 0.984) and dynamic allocation . Methodological insight: Simulate trial outcomes with varying response rates (e.g., 20% vs. 40%) to optimize stopping rules and reduce sample size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
